2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride
Description
2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine dihydrochloride is a synthetic compound featuring a 1,2,4-triazole ring linked to a phenyl group and an ethylamine backbone, with two hydrochloride counterions enhancing its solubility. This article compares the compound with similar molecules, focusing on structural, physicochemical, and biological characteristics.
Properties
IUPAC Name |
2-[4-(1,2,4-triazol-4-yl)phenyl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-6-5-9-1-3-10(4-2-9)14-7-12-13-8-14;;/h1-4,7-8H,5-6,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJIUAQBAHRVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)N2C=NN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine typically involves the reaction of 4-(1,2,4-triazol-4-yl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the triazole ring or the phenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the triazole ring.
Scientific Research Applications
Key Properties
- Molecular Formula : CHClN
- Molecular Weight : 251.14 g/mol
- Solubility : Soluble in water and organic solvents.
Antifungal Activity
The triazole ring is well-known for its antifungal properties. Compounds containing the triazole moiety have been developed as antifungal agents targeting various fungal pathogens. For instance, derivatives have shown efficacy against Candida species and Aspergillus species .
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles demonstrate potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound 2-[4-(1,2,4-triazol-4-yl)phenyl]ethanamine; dihydrochloride has been evaluated for its ability to combat methicillin-resistant Staphylococcus aureus (MRSA), showing promising results comparable to established antibiotics .
Anticancer Properties
The anticancer potential of triazole derivatives is attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have reported that certain triazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of angiogenesis and modulation of signaling pathways .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of triazole derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Characterization Techniques
The synthesized compounds are characterized using various analytical techniques such as:
- Nuclear Magnetic Resonance (NMR) : To determine the structure.
- Mass Spectrometry (MS) : For molecular weight confirmation.
- Infrared Spectroscopy (IR) : To identify functional groups.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of synthesized triazole derivatives demonstrated that 2-[4-(1,2,4-triazol-4-yl)phenyl]ethanamine; dihydrochloride exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 0.5 μg/mL against MRSA strains. The structure-activity relationship (SAR) indicated that substitutions on the phenyl ring significantly influenced antibacterial potency .
Case Study 2: Antifungal Activity
In another investigation, this compound was tested against various fungal strains including Candida albicans and showed MIC values comparable to fluconazole. The study concluded that modifications on the triazole ring could enhance antifungal activity without increasing toxicity .
Mechanism of Action
The mechanism of action of 2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, in medicinal applications, the compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural Comparisons
(a) Core Heterocycle and Substituent Variations
- Target Compound : The 1,2,4-triazole ring is substituted at the 4-position with a phenyl group, and the ethylamine chain is protonated as a dihydrochloride salt.
- 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride (): Substitution: Methyl group at the triazole 4-position. Molecular Formula: C₅H₁₂Cl₂N₄. Molar Mass: 199.08 g/mol.
2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethanamine Dihydrochloride ():
- 2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine Hydrochloride (): Substitution: Sulfanyl (-S-) linker between triazole and ethylamine. Molecular Formula: C₅H₁₁ClN₄S.
(b) Heterocycle Replacements
Physicochemical Properties
*Structural analogs suggest the target compound’s molecular formula would approximate C₉H₁₂Cl₂N₄ (assuming phenyl substitution).
Biological Activity
2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine; dihydrochloride, a compound featuring a triazole ring linked to a phenyl group and an ethanamine chain, has garnered attention due to its potential biological activities. This article examines its mechanisms of action, biological activities, and relevant research findings.
- IUPAC Name : 2-[4-(1,2,4-triazol-4-yl)phenyl]ethanamine
- Molecular Weight : 188.23 g/mol
- CAS Number : 714568-70-4
The compound is noted for its ability to form coordination polymers, which are significant in various applications including drug design and material science. The interaction of this compound with metal ions suggests a role in biochemical pathways related to metal ion homeostasis and ligand binding.
1. Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways .
2. Antitumor Activity
Triazole compounds have been evaluated for their cytotoxic effects against various cancer cell lines. In a study assessing the activity against human melanoma and breast cancer cell lines, several synthesized triazole derivatives demonstrated potent cytotoxicity with IC50 values in the micromolar range. Notably, some compounds showed selectivity towards cancer cells over normal cells .
3. Anti-inflammatory Effects
Recent investigations into triazole derivatives have revealed their potential anti-inflammatory properties. Compounds were tested for their influence on cytokine release (e.g., TNF-α, IL-6) in peripheral blood mononuclear cells, indicating that triazoles may modulate immune responses .
Case Studies
Several studies have highlighted the biological significance of 2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine dihydrochloride?
- Methodological Answer : The synthesis of triazole-containing compounds often involves cyclocondensation reactions. For example, hydrazine derivatives can react with nitriles or imidates under reflux conditions in polar aprotic solvents like DMSO. Post-synthesis, purification via recrystallization (using water-ethanol mixtures) or column chromatography is recommended. Acidic conditions (e.g., HCl) are used to form the dihydrochloride salt . Computational tools, such as quantum chemical reaction path searches, can optimize reaction steps and reduce trial-and-error approaches .
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer : Use a combination of techniques:
- NMR spectroscopy (¹H/¹³C) to confirm the triazole ring and phenyl group connectivity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical details.
- HPLC or LC-MS to assess purity (>95% is typical for research-grade compounds). Reference PubChem or DSSTox identifiers for cross-validation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- GHS Compliance : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols.
- First Aid : For exposure, rinse eyes with water for 15 minutes; wash skin with soap and water. Consult safety data sheets (SDS) for acute toxicity data .
- Storage : Keep in a cool, dry environment in airtight containers to prevent hydrolysis or degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites on the triazole ring or phenyl group. Transition state analysis predicts activation barriers for reactions like alkylation or cross-coupling. Software like Gaussian or ORCA is recommended . Pair computational results with experimental validation via kinetic studies .
Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?
- Methodological Answer :
- Meta-analysis : Compare studies for variables like assay conditions (e.g., cell lines, concentration ranges).
- Dose-response curves : Establish EC₅₀/IC₅₀ values to quantify potency discrepancies.
- Structural analogs : Test derivatives (e.g., substituting the ethanamine chain) to isolate structure-activity relationships (SAR). Mannich base derivatives have shown modifiable bioactivity profiles in related compounds .
Q. How can researchers design experiments to study this compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity.
- Molecular docking : AutoDock Vina or Schrödinger Suite can simulate triazole-phenyl interactions with active sites. Validate with mutagenesis studies.
- Metabolic stability : Incubate with liver microsomes to assess cytochrome P450 interactions. Reference protocols for similar benzodiazepine or thiazole derivatives .
Q. What reactor design considerations apply to scaling up synthesis while minimizing byproducts?
- Methodological Answer :
- Continuous flow reactors : Improve heat/mass transfer for exothermic triazole formation steps.
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation.
- Separation technologies : Membrane filtration or centrifugal partitioning chromatography (CPC) can isolate the dihydrochloride salt efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
